molecular formula C20H20FN3O3S B2646771 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine CAS No. 823828-55-3

1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine

Cat. No.: B2646771
CAS No.: 823828-55-3
M. Wt: 401.46
InChI Key: OVRUYQAVONQOSD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenylsulfonyl group, a phenyl group, an oxazole ring, and a methylpiperazine ring . These groups could potentially confer a variety of chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the piperazine ring suggests that the molecule may have a rigid and planar structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the oxazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, affecting its solubility and distribution in biological systems .

Scientific Research Applications

Thermal and Photolytic Transformations

Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions involving phenylethynyl sulfones, which relate to the type of chemical transformations that 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine might undergo. These transformations are crucial for understanding the reactivity and potential applications of such compounds in chemical synthesis and material science V. Vasin, Yu. Yu. Masterova, V. V. Razin, & N. Somov, 2014.

Acaricidal Activity of Derivatives

Suzuki et al. (2021) synthesized phenylpiperazine derivatives, assessing their acaricidal activity, highlighting the biological applications of these compounds against pests. This study indicates the potential of this compound derivatives in the development of new pest control agents Jun Suzuki, Akihito Ootaka, Shinji Onoue, & Miwa Onoue, 2021.

Fluorescent Molecular Probes

The work of Diwu et al. (1997) on the synthesis, spectral properties, and use of fluorescent solvatochromic dyes involving diphenyloxazoles with sulfonyl groups showcases the application of similar compounds in the development of sensitive molecular probes for biological studies Z. Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, & R. Haugland, 1997.

Analysis of Intermolecular Interactions

Panini et al. (2014) provided insights into the intermolecular interactions of a 1,2,4-triazole derivative, emphasizing the significance of studying such interactions for understanding the properties and applications of these compounds in material science and drug design P. Panini, R. Shukla, T. Mohan, B. Vishalakshi, & D. Chopra, 2014.

Antibacterial Activity

Shi et al. (2015) explored sulfone derivatives containing 1,3,4-oxadiazole moieties, demonstrating significant antibacterial activities. This study suggests that derivatives of this compound could be potent agents in combating bacterial infections Li Shi, Pei Li, Wenli Wang, Manni Gao, Zengxue Wu, Xianpeng Song, & D. Hu, 2015.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(22-18(27-20)15-5-3-2-4-6-15)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRUYQAVONQOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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